2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide
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Description
2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide , also known by its chemical structure, is a novel compound with potential therapeutic applications. Let’s explore its properties and functions.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound consists of several key features:
- A triazolopyrimidine core: The central triazolopyrimidine ring contributes to its biological activity.
- A methoxyphenyl group: The 4-methoxyphenyl moiety enhances solubility and influences binding interactions.
- An acetamide group: The acetamide functional group is essential for binding to its target.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, oxidation, and enzymatic transformations. These reactions impact its stability, bioavailability, and pharmacokinetics.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular weight: Approximately 500 g/mol.
- Solubility: Likely to be moderately soluble in organic solvents.
- Melting point: Requires experimental determination.
- Chemical Properties :
- Reactivity: May participate in hydrogen bonding and π-π interactions.
- Stability: Sensitive to pH, temperature, and light.
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are crucial. Animal studies can provide insights into potential adverse effects.
- Metabolism : Investigate its metabolic fate, including potential metabolites.
- Drug-Drug Interactions : Evaluate interactions with other drugs.
- Safety Profile : Assess its safety in preclinical models.
Future Directions
- Biological Evaluation : Conduct in vitro and in vivo studies to assess its anticancer potential.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize efficacy.
- Clinical Trials : If promising, progress to clinical trials for safety and efficacy evaluation.
Remember that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications. For a deeper understanding, consult scientific literature and relevant studies1.
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-8-17(9-5-14)24-20(28)13-26-22(29)27-19(25-26)12-15(2)23-21(27)16-6-10-18(30-3)11-7-16/h4-12H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVWADIPZZPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide |
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